molecular formula C11H16N2 B1401192 5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine CAS No. 1316221-62-1

5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine

Cat. No. B1401192
CAS RN: 1316221-62-1
M. Wt: 176.26 g/mol
InChI Key: DUAPMMFYSPWVMB-UHFFFAOYSA-N
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Description

“5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine” is a chemical compound with the molecular formula C11H16N2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not explicitly mentioned in the available literature.


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 176.26 . Other specific physical and chemical properties are not detailed in the available literature.

Scientific Research Applications

Applications in Organic Chemistry and Catalysis

  • Pyrrolidine Synthesis and Application in Medicine and Industry

    Pyrrolidines, including those related to 5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine, are significant in organic chemistry due to their biological effects and applications in medicine and industry, such as dyes or agrochemical substances. A study by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through cycloaddition reactions, emphasizing their polar nature and potential for mild condition processes (Żmigrodzka et al., 2022).

  • Methylation of Pyridines

    Pyridines, closely related to this compound, are crucial in drug discovery. Grozavu et al. (2020) described a catalytic method for the methylation of pyridines, employing methanol and formaldehyde as key reagents. This method is notable for its potential applications in synthesizing various aromatic compounds (Grozavu et al., 2020).

Applications in Medicinal Chemistry

  • Serotonergic Activity of Pyrrolidinylmethyl Indoles: Research by Vacher et al. (1999) highlighted the importance of pyrrolidinylmethyl group, such as in this compound, in serotonergic activity. They found that indoles containing this group have potent 5-HT1A receptor activity, indicating potential applications in antidepressant drugs (Vacher et al., 1999).

Applications in Photochemistry and Luminescence

  • Photochemical C–C Bond Formation in Zirconium Complexes: The work of Zhang et al. (2018) on luminescent zirconium complexes involving pyrrolidine derivatives showed significant photochemical applications. These complexes exhibit long emission lifetimes and are used in photochemical carbon-carbon bond formation (Zhang et al., 2018).

Applications in Chemical Synthesis

  • Synthesis of Zinc Complexes: Darbre et al. (2002) researched zinc complexes with nitrogen ligands, including pyridinemethylamine derivatives. These complexes were found to be effective catalysts in aldol reactions, suggesting their utility in organic synthesis (Darbre et al., 2002).

Applications in Neuroscience and Receptor Studies

  • 5-HT6 Receptor Agonists and Antagonists: Cole et al. (2005) identified 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles as high-affinity 5-HT6 receptor ligands. This research suggests the potential application of related compounds in neuroscience and receptor studies (Cole et al., 2005).

properties

IUPAC Name

5-methyl-2-(pyrrolidin-3-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-2-3-11(13-7-9)6-10-4-5-12-8-10/h2-3,7,10,12H,4-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAPMMFYSPWVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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